

what is PBDA chemical structure

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Compound of Interest

Compound Name: PBDA

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An In-depth Technical Guide to the Chemical Structure of **PBDA**

Introduction

The acronym "**PBDA**" is not universally unique and can refer to at least two distinct chemical entities: Pentabromodiphenyl ether and 4,4'-Phosphonicobis(butane-1,3-dicarboxylic acid). Due to the extensive availability of scientific literature and data for Pentabromodiphenyl ether, a well-known class of brominated flame retardants, this guide will focus primarily on its chemical structure and properties. The limited available information for 4,4'-Phosphonicobis(butane-1,3-dicarboxylic acid) will be presented separately.

Part 1: Pentabromodiphenyl Ether (PBDE)

Pentabromodiphenyl ether (pentaBDE) is a member of the polybrominated diphenyl ethers (PBDEs), a group of organobromine compounds that have been widely used as flame retardants in a variety of consumer products.^{[1][2]} Due to their persistence in the environment and potential health risks, their production and use have been restricted under international agreements like the Stockholm Convention.^{[1][3]}

Chemical Structure

The general chemical structure of a pentabromodiphenyl ether consists of a diphenyl ether molecule substituted with five bromine atoms. The bromine atoms can be attached to various positions on the two phenyl rings, leading to a number of different isomers, or congeners.^[2] Commercial pentaBDE products are not a single compound but rather a mixture of several

PBDE congeners, with 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) being the most abundant.[2]

The IUPAC name for a specific pentaBDE isomer will denote the positions of the bromine atoms. For instance, BDE-99 is named 1,2,4-tribromo-5-(2,4-dibromophenoxy)benzene.

Key Isomers in Commercial PentaBDE Mixtures:

- BDE-47 (2,2',4,4'-Tetrabromodiphenyl ether): While technically a tetrabromodiphenyl ether, it is a major component of the commercial pentaBDE mixture.
- BDE-99 (2,2',4,4',5-Pentabromodiphenyl ether): A prominent pentabrominated congener in technical mixtures.
- BDE-100 (2,2',4,4',6-Pentabromodiphenyl ether): Another pentabrominated congener found in commercial products.[4]

The SMILES (Simplified Molecular-Input Line-Entry System) notation for two common pentabromodiphenyl ether isomers are:

- 2,2',4,4',5-Pentabromodiphenyl ether (BDE-99):
C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br[2]
- 2,2',4,4',6-Pentabromodiphenyl ether (BDE-100):
C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)Br[2]

Physicochemical Properties

The physical and chemical properties of pentabromodiphenyl ethers can vary slightly between different congeners. The commercial pentaBDE mixture is typically a viscous white to amber-colored liquid.[1]

Property	Value	Congener/Mixture
Molecular Formula	C ₁₂ H ₅ Br ₅ O	All PentaBDE Isomers
Molecular Weight	564.7 g/mol	All PentaBDE Isomers
Appearance	Viscous white to amber-colored liquid	Commercial Mixture
Density	2.25-2.28 g/cm ³	Commercial Mixture
Melting Point	-7 to 3 °C	Commercial Mixture
Boiling Point	Decomposes	Commercial Mixture
Water Solubility	Very low	General
Log K _{ow}	High (indicative of bioaccumulation potential)	General

Experimental Protocols

Synthesis of Pentabromodiphenyl Ethers

The synthesis of specific PBDE congeners for research and as analytical standards often involves the Ullmann condensation or related coupling reactions. A general approach involves the coupling of a bromophenol with a symmetrical brominated diphenyliodonium salt.^[5] Another synthetic route is the bromination of mono- or diaminodiphenyl ethers followed by diazotization and reduction of the amino group(s).^[6]

- **Example Synthetic Step (Ullmann Condensation):** A brominated phenol is reacted with a brominated benzene in the presence of a copper catalyst and a base at elevated temperatures. The specific reactants and reaction conditions are chosen to yield the desired congener.

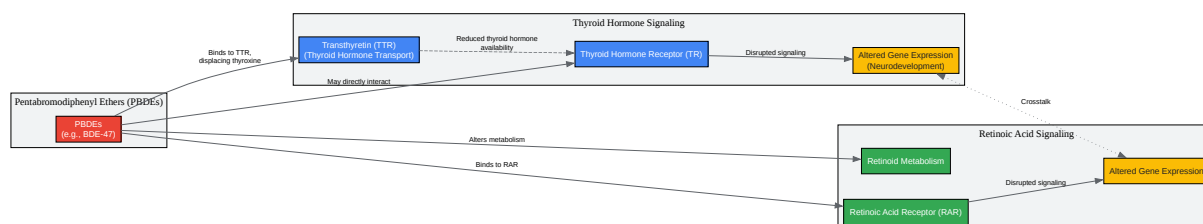
Analytical Methods for the Determination of Pentabromodiphenyl Ethers

The analysis of PBDEs in environmental and biological samples is typically performed using gas chromatography coupled with mass spectrometry (GC/MS).

- EPA Method 1614: This method is designed for the determination of brominated diphenyl ethers in various matrices such as water, soil, sediment, and tissue. It utilizes high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) for the sensitive and selective detection of PBDE congeners.^[7]
- Sample Preparation: Extraction of PBDEs from solid matrices can be achieved through methods like Soxhlet extraction or pressurized liquid extraction (PLE). The extracts then undergo a cleanup procedure, which may involve techniques like gel permeation chromatography (GPC) and solid-phase extraction (SPE) to remove interfering substances before GC/MS analysis.^{[1][3]}
- GC/MS Conditions: A common setup involves a capillary GC column (e.g., DB-5ms) and a mass spectrometer operating in electron capture negative ionization (ECNI) mode, which provides excellent sensitivity for halogenated compounds.^[8]

Signaling Pathways

Polybrominated diphenyl ethers have been shown to interfere with various biological signaling pathways, most notably the thyroid hormone and retinoic acid signaling pathways. This disruption is a key concern for their potential neurodevelopmental toxicity.



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Caption: Disruption of Thyroid and Retinoic Acid Signaling by PBDEs.

Part 2: 4,4'-Phosphonicobis(butane-1,3-dicarboxylic acid)

There is significantly less publicly available information for the chemical abbreviated as **PBDA**, which stands for 4,4'-Phosphonicobis(butane-1,3-dicarboxylic acid).

Chemical Structure

- Molecular Formula: $C_{12}H_{19}O_{10}P$ [9]
- Molecular Weight: 354.25 g/mol [10]
- IUPAC Name: 2-[[2,4-dicarboxybutyl(hydroxy)phosphoryl]methyl]pentanedioic acid [9]

- SMILES: C(CC(=O)O)C(CP(=O)(CC(CCC(=O)O)C(=O)O)O)C(=O)O[9]
- InChI: InChI=1S/C12H19O10P/c13-9(14)3-1-7(11(17)18)5-23(21,22)6-8(12(19)20)2-4-10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)[9]

Physicochemical Properties, Experimental Protocols, and Signaling Pathways

Based on a comprehensive search of publicly available scientific databases, detailed information regarding the physicochemical properties (e.g., melting point, boiling point, solubility), experimental protocols for synthesis and analysis, and any known involvement in biological signaling pathways for 4,4'-Phosphonicobis(butane-1,3-dicarboxylic acid) is not readily available.

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